molecular formula C16H15N3O2S2 B4191658 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide

Cat. No. B4191658
M. Wt: 345.4 g/mol
InChI Key: MTMPERLLLMDHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide, also known as ETU, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1950s and has since been used in a variety of fields, including agriculture, medicine, and biochemistry. ETU has been found to have a number of biochemical and physiological effects, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide is not well understood, but it is thought to act by inhibiting the activity of enzymes that contain sulfhydryl groups. This compound has been found to inhibit the activity of a number of enzymes, including xanthine oxidase, glutathione reductase, and thioredoxin reductase.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including the ability to induce oxidative stress and apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide in lab experiments is its ability to selectively target enzymes that contain sulfhydryl groups. This makes it a valuable tool for studying the role of thiols in enzyme function and for investigating the mechanism of action of various enzymes. However, this compound can also have non-specific effects on other enzymes and proteins, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide. One area of interest is the development of this compound derivatives with improved selectivity and efficacy as potential therapeutic agents. Another area of interest is the investigation of the role of this compound in the regulation of cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide has been used in a variety of scientific research applications, including as a fungicide in agriculture and as a potential treatment for cancer. In biochemistry, this compound has been used as a tool to study the role of thiols in protein function and to investigate the mechanism of action of various enzymes. This compound has also been used as a model compound for studying the interaction between thiols and metal ions.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-2-14-18-19-16(23-14)17-15(20)13-9-8-11(21-13)10-22-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMPERLLLMDHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide

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